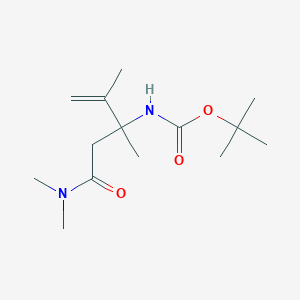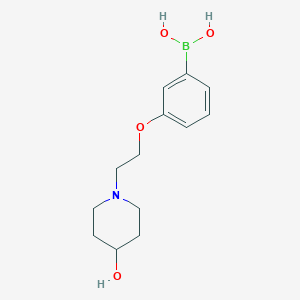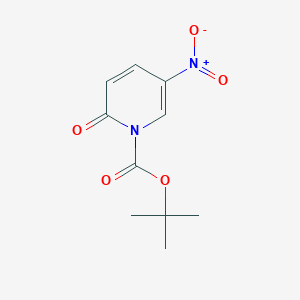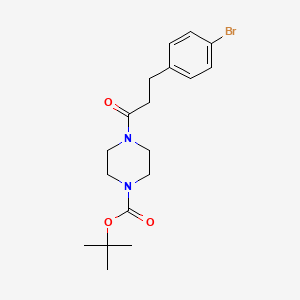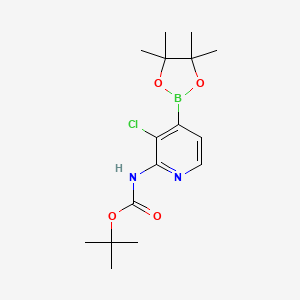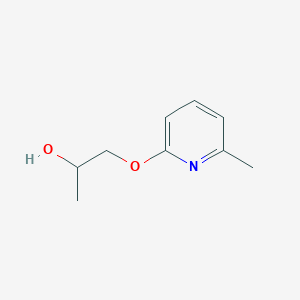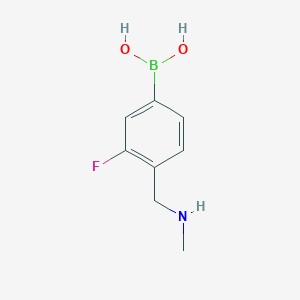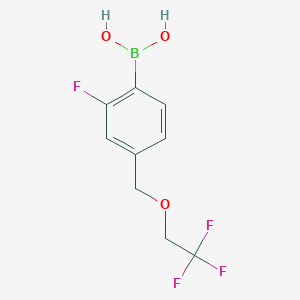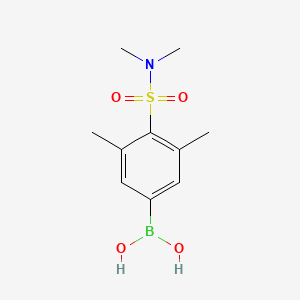
(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid
Übersicht
Beschreibung
“(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid” is a boronic acid derivative. It is a solid compound with the empirical formula C8H12BNO4S and a molecular weight of 229.06 .
Molecular Structure Analysis
The InChI string of the compound is1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid compound. It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Formation of Cationic Rhodium Complexes
Research by Nishihara, Nara, and Osakada (2002) explored the formation of cationic rhodium complexes with tetraarylpentaborates, including derivatives of (2,6-dimethylphenyl)boronic acid. This study provides insights into the structural and chemical properties of these complexes, contributing to the understanding of boronic acid derivatives in inorganic chemistry (Nishihara, Nara, & Osakada, 2002).
Suzuki Cross-Coupling Reactions
Winkle and Schaab (2001) investigated the Suzuki reaction involving derivatives of 3,5-dimethylphenylboronic acid. They successfully demonstrated the cross-coupling of bis(3,5-dimethylphenyl)borinic acid with vinyl triflate, highlighting the potential of boronic acid derivatives in facilitating efficient transfer of aryl groups in organic synthesis (Winkle & Schaab, 2001).
Chiral Orientation Induced by Saccharides
Kimura, Takeuchi, and Shinkai (1998) synthesized a boronic-acid-appended amphiphile that demonstrates chiral orientation in the presence of saccharides. This research indicates the potential applications of boronic acid derivatives in creating responsive materials sensitive to specific biomolecules (Kimura, Takeuchi, & Shinkai, 1998).
Fluorescent Chemosensors
Huang et al. (2012) discussed the progress in developing boronic acid sensors for detecting biological substances. Their review included the application of boronic acid derivatives as fluorescent sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, showcasing the broad utility of boronic acid in biological and chemical sensing (Huang et al., 2012).
Sugar Extraction and Purification
Griffin and Shu (2004) conducted research on using boronic acid derivatives, including 3,5-dimethylphenylboronic acid, for extracting and purifying sugars from hemicellulose hydrolysates. This study illustrates the potential of boronic acids in industrial applications, particularly in the processing of biomass (Griffin & Shu, 2004).
Boronic Acid-Catalyzed Reactions
Hashimoto, Gálvez, and Maruoka (2015) explored boronic acid-catalyzed reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. Their findings contribute to the understanding of boronic acid's role in organic synthesis and catalysis (Hashimoto, Gálvez, & Maruoka, 2015).
Wirkmechanismus
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid forms a complex with a transition metal, typically palladium, which then facilitates the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
The ability of boronic acids to form reversible covalent bonds with hydroxyl groups can lead to various biological effects, depending on the specific targets and biochemical pathways involved .
Action Environment
Factors such as ph and temperature can potentially affect the stability and reactivity of boronic acids .
Safety and Hazards
Zukünftige Richtungen
Boronic acids and their derivatives have been gaining interest in medicinal chemistry. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . Therefore, further studies on “(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid” and similar compounds could lead to the development of new promising drugs.
Biochemische Analyse
Biochemical Properties
(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with enzymes such as proteases and kinases. The boronic acid moiety in the compound can form reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through the formation of reversible covalent bonds with active site residues. This compound can also bind to biomolecules through hydrogen bonding and hydrophobic interactions, leading to changes in their conformation and activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor to consider, as it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function. It is important to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound can interact with enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects on biomolecules and cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can be targeted to the cytoplasm or other organelles, where it influences enzyme activity and cellular metabolism .
Eigenschaften
IUPAC Name |
[4-(dimethylsulfamoyl)-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-7-5-9(11(13)14)6-8(2)10(7)17(15,16)12(3)4/h5-6,13-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLPZSFYAKFYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



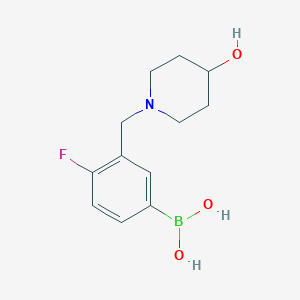
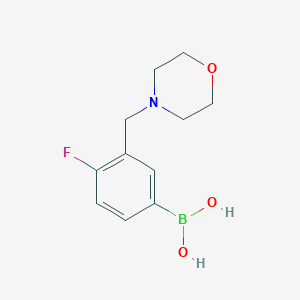

![6-Chlorothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1408806.png)
![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B1408808.png)
